![molecular formula C15H16N2O4S B2680666 2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide CAS No. 2380195-85-5](/img/structure/B2680666.png)
2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide” is a chemical compound with the molecular formula C15H16N2O4S. It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular structure of “2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide” is derived from the quinoline scaffold. Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities through a wide range of synthesis protocols . The specific chemical reactions involving “2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide” are not explicitly mentioned in the available literature.Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including our compound of interest, have demonstrated promising anticancer potential. Researchers have investigated their effects on cancer cell lines, revealing inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways . Further studies are needed to elucidate the precise mechanisms and optimize their use in cancer therapy.
Antimicrobial Properties
Quinoline-based compounds often exhibit antibacterial, antifungal, and antiviral activities. Our compound may serve as a lead for developing novel antimicrobial agents. Researchers have explored its effects against various pathogens, including bacteria and fungi . Investigating its mode of action and optimizing its structure could enhance its efficacy.
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Quinoline derivatives, including our compound, have shown anti-inflammatory potential by modulating inflammatory pathways. These effects may be relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Antioxidant Properties
Quinolines possess antioxidant activity, protecting cells from oxidative stress. Our compound’s unique structure may contribute to its antioxidant effects. Researchers have studied its radical-scavenging abilities and potential applications in preventing oxidative damage .
Neuroprotective Potential
The central nervous system is susceptible to various insults. Quinoline-based compounds have been investigated for their neuroprotective properties. Our compound could play a role in preserving neuronal health, potentially impacting neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Drug Design and Lead Optimization
Given its diverse pharmacological activities, our compound serves as an excellent starting point for drug development. Medicinal chemists can modify its structure to enhance specific properties, such as bioavailability, selectivity, and safety. Rational design and optimization may lead to novel therapeutic agents .
Future Directions
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
2-methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-10-12(11-6-3-4-7-13(11)17-14)15(18)16-8-5-9-22(2,19)20/h3-7,9-10H,8H2,1-2H3,(H,16,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBSITYTBCZBKI-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC2=CC=CC=C2C(=C1)C(=O)NC/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methoxyquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


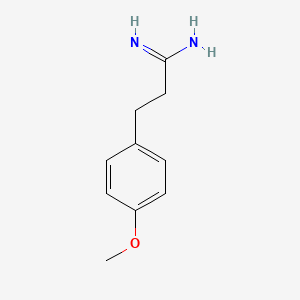
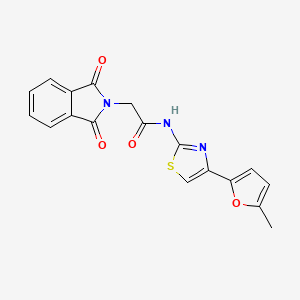
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)
![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)
![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)


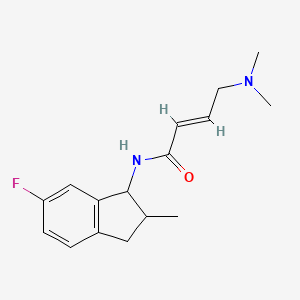
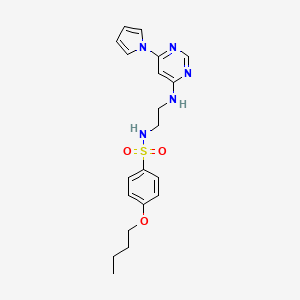
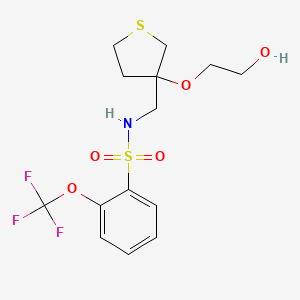
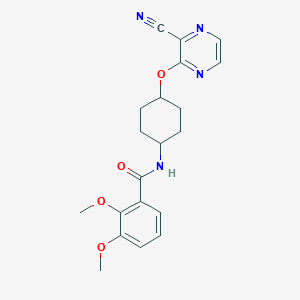
![4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2680606.png)